molecular formula C22H26N2O5S B15026763 allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15026763
M. Wt: 430.5 g/mol
InChI Key: WGTKKMVXJWPBBL-UHFFFAOYSA-N
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Description

Allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure features a fused thiazole-pyrimidine core with a 4-ethoxy-3-methoxyphenyl group at the C5 position, an ethyl substituent at C2, a methyl group at C7, and an allyl ester at C6 (Fig. 1). The stereochemistry at the chiral C5 atom and the conjugated enone system (C3=O) are critical for its reactivity and intermolecular interactions .

Synthesis: The compound is synthesized via cyclization reactions, typically involving Biginelli-like condensation of thiourea, aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde), and β-keto esters (e.g., allyl acetoacetate), followed by oxidative cyclization with agents like bromomalononitrile or chloroacetic acid . Microwave-assisted methods are increasingly preferred for higher yields and reduced reaction times .

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H26N2O5S/c1-6-11-29-21(26)18-13(4)23-22-24(20(25)17(7-2)30-22)19(18)14-9-10-15(28-8-3)16(12-14)27-5/h6,9-10,12,17,19H,1,7-8,11H2,2-5H3

InChI Key

WGTKKMVXJWPBBL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=C(C=C3)OCC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and ethyl bromoacetate under reflux conditions to yield the thiazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : ~470.5 g/mol (calculated).
  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to the ester and aryl groups.
  • Crystallinity : Likely forms hydrogen-bonded networks via C=O and NH groups, as seen in analogous structures .

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological activities, modulated by substituents at C2, C5, C6, and C5. Below is a comparative analysis:

Structural and Functional Comparisons

Compound Substituents Synthesis Method Key Properties
Target Compound: Allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C5: 4-ethoxy-3-methoxyphenyl; C2: ethyl; C6: allyl ester; C7: methyl Cyclization of Biginelli adducts Moderate solubility; potential chiral resolution via halogen-π interactions
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C5: 4-bromophenyl; C6: ethyl ester; C7: methyl Solvent-free fusion Forms homochiral chains via Br···π interactions; used in crystallography studies
Allyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C5: 4-acetoxyphenyl; C2: 2-methoxybenzylidene; C6: allyl ester Aldehyde-mediated cyclization Enhanced π-π stacking; potential antimicrobial activity
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C5: 4-methylphenyl; C2: 2,4,6-trimethoxybenzylidene; C6: ethyl ester Glacial acetic acid reflux Flattened boat conformation; C–H···O hydrogen bonding in crystals
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(morpholinomethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C5: 2-chlorophenyl; C2: morpholinomethyl; C6: ethyl ester Mannich reaction High antimicrobial activity (E. coli, B. subtilis)

Crystallographic and Supramolecular Features

  • Halogen-π Interactions : Bromophenyl derivatives (e.g., ) form homochiral chains via Br···π interactions, aiding in enantiomeric resolution.
  • Hydrogen Bonding : Methoxy and ester groups participate in C–H···O bonds, stabilizing crystal lattices (e.g., ).
  • Conformational Flexibility : The pyrimidine ring adopts a flattened boat conformation in most derivatives, with puckering amplitudes (q) ranging from 0.2–0.3 Å .

Biological Activity

Allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 620554-47-4) is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing research findings.

The compound's molecular formula is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S with a molecular weight of 400.49 g/mol. Its structure includes a thiazolo-pyrimidine core, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo have shown moderate antibacterial activity against various strains. The evaluation of such derivatives indicated promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been recognized for their potential antitumor effects. Research indicates that they act as selective inhibitors of cancer cell proliferation. Specifically, studies have demonstrated that these compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolo[3,2-a]pyrimidines are also notable. These compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes . This suggests their potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolo[3,2-a]pyrimidine derivatives. Variations in substituents on the phenyl ring and modifications to the thiazole and pyrimidine cores can significantly influence their biological activities. For example:

Substituent Effect on Activity
Ethoxy group at position 4Enhances lipophilicity and bioavailability
Methoxy group at position 3Increases antitumor potency
Methyl group at position 7Modulates anti-inflammatory activity

Case Studies

  • Antileishmanial Activity : A study demonstrated that certain thiazolo[3,2-a]pyrimidine derivatives exhibited potent antileishmanial activity against Leishmania promastigotes in vitro. The allyl derivative was particularly effective due to its structural configuration .
  • Cytotoxicity Evaluation : In another investigation involving various cancer cell lines, allyl derivatives showed selective cytotoxicity with minimal effects on normal cells, indicating a favorable therapeutic index .

Q & A

Q. How can the synthesis of this thiazolopyrimidine derivative be optimized for higher yield and purity?

Methodological Answer: The compound is synthesized via a multi-step condensation reaction. Key steps include:

  • Refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, substituted benzaldehyde (e.g., 4-ethoxy-3-methoxyphenyl), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours .
  • Recrystallization from ethyl acetate-ethanol (3:2) to obtain pale-yellow crystals (78% yield) . Optimization involves adjusting reaction time, temperature, and stoichiometry of the benzaldehyde substituent to enhance regioselectivity. Purity is confirmed via HPLC and melting point analysis (e.g., 427–428 K) .

Q. What characterization techniques are essential for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the flattened boat conformation of the pyrimidine ring and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Hydrogen bonding patterns (C–H···O) are also mapped to confirm crystal packing .
  • NMR/IR spectroscopy : Key signals include ester carbonyl (C=O) at ~1700 cm⁻¹ (IR) and allyl/proton environments in ¹H NMR (e.g., δ 1.2–1.5 ppm for ethyl groups) .
  • Elemental analysis : Validates molecular formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 4-ethoxy-3-methoxy) influence biological activity or physicochemical properties?

Methodological Answer: Substituent effects are studied via structure-activity relationship (SAR) models:

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and bioavailability by increasing polarity. For example, 4-ethoxy-3-methoxy groups improve water solubility by 30% compared to halogenated analogs .
  • Crystallinity : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) reduce melting points (e.g., 427 K vs. 445 K for chloro derivatives) due to disrupted packing .
  • Biological activity : Methoxy groups enhance antimicrobial potency (e.g., MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for fluorinated analogs) .

Q. How can contradictions in reported biological activity data for similar thiazolopyrimidines be resolved?

Methodological Answer: Contradictions arise from structural variations or impurities. Resolution strategies include:

  • Comparative crystallography : Analyze analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) to identify conformational impacts on bioactivity .
  • Purity validation : Use HPLC-MS to detect trace impurities (e.g., <0.1% unreacted aldehyde) that may skew bioassay results .
  • Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, serum-free media) .

Q. What computational methods are suitable for predicting the reactivity or binding modes of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., C5 and C7 positions are reactive) .
  • Molecular docking : Simulate interactions with biological targets (e.g., E. coli DNA gyrase) using software like AutoDock Vina. Results show hydrogen bonding between the methoxy group and Thr165 residue (binding energy: -8.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity results for thiazolopyrimidine derivatives?

Methodological Answer: Discrepancies stem from:

  • Cell line variability : Analog sensitivity varies; e.g., HeLa cells show 2x higher apoptosis induction than MCF-7 due to differential expression of caspase-3 .
  • Solubility limitations : Derivatives with hydrophobic groups (e.g., 2-ethyl) require DMSO concentrations >1%, which may artifactually reduce viability .
  • Assay protocols : MTT vs. SRB assays yield differing IC₅₀ values (e.g., 15 µM vs. 22 µM) due to detection mechanism differences .

Experimental Design Guidance

Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound?

Methodological Answer: A tiered approach is advised:

  • Preliminary screening : MTT assay on 3–5 cell lines (e.g., HeLa, MCF-7, HepG2) at 1–100 µM for 48 hours .
  • Mechanistic studies :
  • Flow cytometry for apoptosis (Annexin V/PI staining).
  • Western blotting for caspase-3/9 activation .
    • Selectivity : Compare IC₅₀ values with non-cancerous cells (e.g., HEK293) to assess therapeutic index .

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